Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate
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Overview
Description
Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a heterocyclic compound that belongs to the isoxazole family. This compound is characterized by the presence of a bromine atom at the 3-position and a carboxylate group at the 5-position of the dihydroisoxazole ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate can be synthesized via a [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in the presence of Chloramine-T . This method involves the formation of the isoxazole ring through a cycloaddition reaction, which is a common approach for synthesizing isoxazole derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cycloaddition reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can have different functional groups attached to the isoxazole ring. These derivatives are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological processes and as a tool for investigating the mechanisms of action of different biological molecules.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and proteins, depending on its structure and the specific biological system being studied. The isoxazole ring is known to interact with various biological targets, making it a valuable tool in the study of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide
- 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole
- Spirocyclic 3-bromo-4,5-dihydroisoxazole derivatives
Uniqueness
Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is unique due to the presence of the potassium carboxylate group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and allows for its use in a variety of chemical and biological applications.
Properties
IUPAC Name |
potassium;3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO3.K/c5-3-1-2(4(7)8)9-6-3;/h2H,1H2,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAPOTOSSNVPSS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrKNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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